molecular formula C10H9ClO2 B13204932 4-Chloro-3-cyclopropylbenzoic acid

4-Chloro-3-cyclopropylbenzoic acid

Cat. No.: B13204932
M. Wt: 196.63 g/mol
InChI Key: SUTWSKBSJLFEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a cyclopropyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyclopropylbenzoic acid typically involves the cyclopropylation of a suitable benzoic acid derivative followed by chlorination. One common method is the Friedel-Crafts acylation of cyclopropylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-cyclopropylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, such as carboxylic acid chlorides.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed:

  • Substitution reactions can yield various substituted benzoic acids.
  • Reduction reactions can produce cyclopropylbenzyl alcohol or cyclopropylbenzaldehyde.
  • Oxidation reactions can lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

4-Chloro-3-cyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The chlorine and cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Chlorobenzoic acid
  • 3-Cyclopropylbenzoic acid
  • 4-Chloro-3-methylbenzoic acid

Comparison: 4-Chloro-3-cyclopropylbenzoic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents can significantly alter the compound’s chemical and physical properties compared to similar compounds. For example, the cyclopropyl group can introduce ring strain, affecting the compound’s reactivity, while the chlorine atom can influence its electronic properties.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-3-cyclopropylbenzoic acid

InChI

InChI=1S/C10H9ClO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)

InChI Key

SUTWSKBSJLFEKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.